molecular formula C11H13IO3 B8613478 Methyl 3-(3-iodo-4-methoxyphenyl)propanoate

Methyl 3-(3-iodo-4-methoxyphenyl)propanoate

Cat. No. B8613478
M. Wt: 320.12 g/mol
InChI Key: QMGGZPPKMJUNRU-UHFFFAOYSA-N
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Patent
US09346825B2

Procedure details

A 3-neck 5 L RBF equipped with mechanical stirrer, thermometer, and a nitrogen bubbler, was charged with 3-(4-methoxyphenyl)propionic acid methyl ester (100 g, 515 mmol), silver sulfate (161 g, 515 mmol) and iodine (131 g, 515 mmol) in methanol (2 L). The reaction mixture was stirred vigorously at room temperature for 1 hour. The reaction was filtered through Solka-Floc® (ethyl acetate wash). The filtrate was concentrated and the residue was taken up in ethyl acetate (4 L). The organic was washed with water, saturated aq. NaHSO3 (50 mL), and brine (50 mL) before drying over Na2SO4, filtering, and concentrating to dryness. The crude reaction was purified by column chromatography to yield methyl 3-(3-iodo-4-methoxyphenyl)propanoate (155 g, 484 mmol) as a clear oil. MS ESI calc'd. for C11H14IO3 [M+H]+ 321.0, found 321.0.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
161 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.[I:15]I>CO.S([O-])([O-])(=O)=O.[Ag+2]>[I:15][C:8]1[CH:7]=[C:6]([CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:14])[CH:11]=[CH:10][C:9]=1[O:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC(CCC1=CC=C(C=C1)OC)=O
Name
Quantity
131 g
Type
reactant
Smiles
II
Name
Quantity
2 L
Type
solvent
Smiles
CO
Name
Quantity
161 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck 5 L RBF equipped with mechanical stirrer
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Solka-Floc® (ethyl acetate wash)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
The organic was washed with water, saturated aq. NaHSO3 (50 mL), and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=C(C=CC1OC)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 484 mmol
AMOUNT: MASS 155 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.